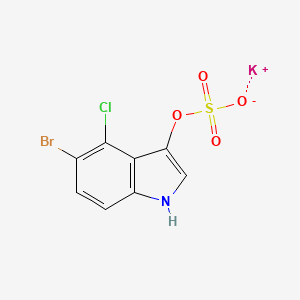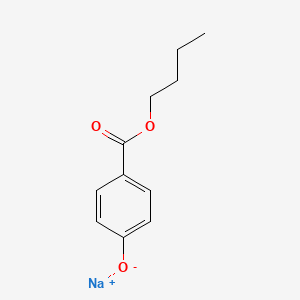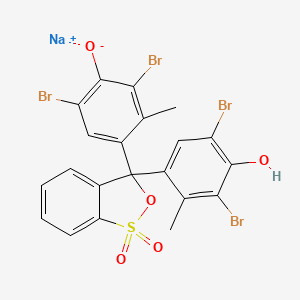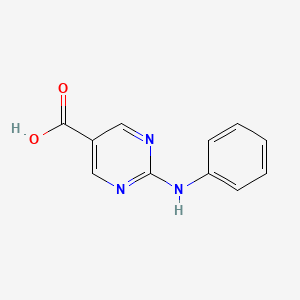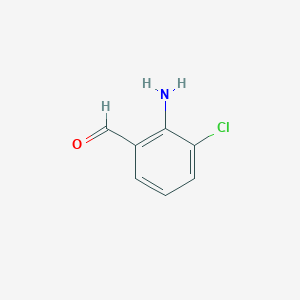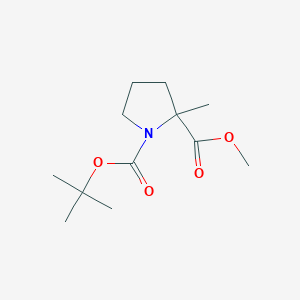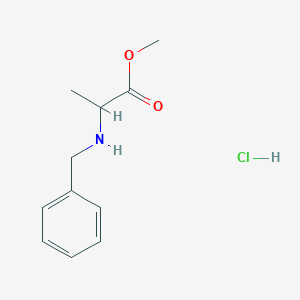
Chlorhydrate de 2-(benzylamino)propanoate de méthyle
Vue d'ensemble
Description
Methyl 2-(benzylamino)propanoate hydrochloride, also known as methylbenzylamine hydrochloride, is an organic compound with the chemical formula C9H13ClN2O. It is an aromatic amine, a type of organic compound that contains both an amine group and an aromatic ring. Methylbenzylamine hydrochloride is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a substrate for enzymes, and as a potential drug candidate.
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
Chlorhydrate de 2-(benzylamino)propanoate de méthyle: est utilisé dans la synthèse de divers composés pharmaceutiques en raison de son rôle d'intermédiaire. Il peut être utilisé pour créer des dérivés de la benzylamine, qui sont importants dans le développement de médicaments ayant des propriétés analgésiques et anti-inflammatoires potentielles .
Recherche en science des matériaux
En science des matériaux, ce composé sert de précurseur à la synthèse de polymères et de résines. Son groupe benzylamino peut réagir avec d'autres monomères pour former des matériaux polymères aux propriétés mécaniques et thermiques spécifiques .
Synthèse chimique
Ce produit chimique est également utilisé dans des processus de synthèse chimique plus larges. Il peut servir de bloc de construction pour des molécules organiques complexes, contribuant à la création de nouveaux composés aux structures chimiques uniques .
Chromatographie
This compound: peut être utilisé en chromatographie comme composé standard ou de référence. Ses propriétés bien définies permettent l'étalonnage des équipements chromatographiques et aident à l'analyse de composés similaires .
Recherche analytique
En recherche analytique, il est utilisé pour le développement et la validation de méthodes. Les chercheurs peuvent l'utiliser pour développer de nouvelles méthodes analytiques ou pour valider des procédures existantes, assurant l'exactitude et la fiabilité des résultats analytiques .
Recherche en sciences de la vie
Dans les sciences de la vie, ce composé peut être utilisé dans des études de bioconjugaison. Il peut être lié à des biomolécules pour étudier les mécanismes de délivrance de médicaments ou pour créer des sondes pour l'imagerie biologique .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapours/spray .
Mécanisme D'action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position . For instance, they can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position to form a resonance-stabilized radical .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(benzylamino)propanoate hydrochloride . .
Analyse Biochimique
Biochemical Properties
Methyl 2-(benzylamino)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in amino acid metabolism. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways . Additionally, methyl 2-(benzylamino)propanoate hydrochloride can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
Methyl 2-(benzylamino)propanoate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses . It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of target genes. These effects on cellular processes highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of methyl 2-(benzylamino)propanoate hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, methyl 2-(benzylamino)propanoate hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-(benzylamino)propanoate hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of methyl 2-(benzylamino)propanoate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
Methyl 2-(benzylamino)propanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes These interactions can affect metabolic flux and the levels of specific metabolites
Transport and Distribution
The transport and distribution of methyl 2-(benzylamino)propanoate hydrochloride within cells and tissues are important aspects of its biochemical analysis. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. Understanding the transport and distribution of this compound is essential for elucidating its cellular functions.
Subcellular Localization
Methyl 2-(benzylamino)propanoate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, depending on its interactions with cellular components
Propriétés
IUPAC Name |
methyl 2-(benzylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWPAKLUHULRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16975-44-3 | |
| Record name | NSC184723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(benzylamino)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



